(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
CAS No.:
Cat. No.: VC20363167
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O2 |
|---|---|
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | IRRYOLDLTWAXPW-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=C(C=CC(=N1)[C@@H](CC(=O)O)N)Br |
| Canonical SMILES | CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyridine ring substituted at the 5-position with bromine and the 6-position with a methyl group. The propanoic acid chain is attached to the pyridine’s 2-position, with a chiral amino group at the β-carbon. This arrangement creates a hybrid structure merging aromatic heterocycle reactivity with amino acid functionality.
Stereochemical Considerations
The (3R)-configuration ensures enantioselective interactions in biological systems. Computational models suggest that the bromine atom’s electron-withdrawing effect and the methyl group’s steric hindrance stabilize specific conformations, influencing binding to molecular targets .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₂O₂ |
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
| pKa (Carboxylic Acid) | ~2.5 (estimated) |
| pKa (Amino Group) | ~9.8 (estimated) |
| LogP | 1.2 (predicted) |
The bromine atom enhances lipophilicity compared to non-halogenated analogs, while the carboxylic acid ensures solubility in polar solvents at physiological pH .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A proposed route involves coupling a boronic acid derivative with a bromopyridine precursor. For example:
Chiral ligands like BINAP may enforce the (R)-configuration during coupling .
Asymmetric Catalysis
Enantioselective synthesis via organocatalytic Michael addition has been theorized:
Industrial-Scale Production
Continuous flow reactors improve yield and safety for large-scale synthesis. Key parameters include:
-
Residence Time: 5–10 minutes
-
Temperature: 80–100°C
-
Catalyst Loading: 0.5–1 mol% Pd
Reactivity and Functionalization
Halogen-Directed Coupling Reactions
The bromine atom facilitates cross-coupling reactions:
-
Suzuki-Miyaura: Forms biaryl derivatives with aryl boronic acids.
-
Sonogashira: Generates alkynylated products.
Comparative studies suggest that bromine’s reactivity surpasses chloro analogs in coupling efficiency (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for chloro) .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes substitution with amines or alkoxides. Steric hindrance from the 6-methyl group slows reactions at the 3- and 4-positions but stabilizes intermediates via hyperconjugation.
Biological Activity and Mechanisms
Neurotransmitter Modulation
Structural similarity to GABA and L-alanine suggests potential interaction with:
-
GABA_A Receptors: Modulates chloride channel opening.
-
Glutamate Decarboxylase: Possible inhibition, altering GABA synthesis.
Comparative Analysis with Structural Analogs
The bromine and (3R)-configuration in the target compound enhance target selectivity and metabolic stability compared to analogs.
Applications in Drug Development
Lead Optimization
-
Bioisosteric Replacement: Bromine serves as a bioisostere for hydrophobic groups.
-
Prodrug Design: Esterification of the carboxylic acid improves blood-brain barrier penetration.
Material Science
The pyridine ring’s electron-deficient nature makes the compound a candidate for:
-
Organic semiconductors
-
Metal-organic frameworks (MOFs)
Challenges and Future Directions
Synthetic Limitations
-
Chiral Purity: Current methods yield 85–90% enantiomeric excess (ee).
-
Scale-Up Costs: Palladium catalysts contribute to 60% of raw material expenses.
Research Priorities
-
In Vivo Toxicity Studies: Required to assess therapeutic potential.
-
Crystallographic Analysis: To resolve binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume